molecular formula C11H11NO2S B1331306 Ethyl 3-aminobenzo[b]thiophene-2-carboxylate CAS No. 34761-09-6

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Cat. No. B1331306
CAS RN: 34761-09-6
M. Wt: 221.28 g/mol
InChI Key: XZSFZYVMRZLUOJ-UHFFFAOYSA-N
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Description

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C11H11NO2S and a molecular weight of 221.28 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The compound has been synthesized for use as a ratiometric Schiff base fluorescent sensor . The synthesis process involves the reaction of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C .


Molecular Structure Analysis

The InChI code for Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is 1S/C11H11NO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2,12H2,1H3 .


Chemical Reactions Analysis

The compound has been used to create a ratiometric Schiff base fluorescent sensor, which exhibits a highly sensitive and selective ratiometric response to In3+ in DMF/H2O tris buffer solution .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Detailed physical properties such as boiling point, melting point, and density are not specified .

Scientific Research Applications

Synthesis of LIMK1 Inhibitors

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is used in the synthesis of LIMK1 inhibitors, which are potential therapeutic agents for cancer treatment. The compound is involved in a microwave-assisted synthesis process to create the thieno[2,3-b]pyridine core motif of these inhibitors .

Ratiometric Schiff Base Fluorescent Sensor

This compound serves as a precursor for creating a ratiometric Schiff base fluorescent sensor that exhibits a highly sensitive and selective response to Indium(III) ions (In3+). It’s used in dual-channel colorimetric and fluorescent sensing, which is significant in environmental monitoring and biomedical applications .

Chemical Synthesis

As a building block in chemical synthesis, ethyl 3-aminobenzo[b]thiophene-2-carboxylate is utilized to construct various molecular structures due to its reactive functional groups, which are essential in medicinal chemistry and materials science .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 3-amino-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSFZYVMRZLUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352658
Record name ethyl 3-aminobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34761-09-6
Record name ethyl 3-aminobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A dry 2-neck 500 mL round-bottom flask (RBF) was charged with sodium ethanolate (46.2 mL, 124 mmol), diluted with 151 mL absolute EtOH, cooled in an ice bath and treated dropwise with diethyl malonate (17.98 mL, 118 mmol) under an atmosphere of nitrogen. After stirring for 20 minutes, the ice bath was removed and 3-chlorobenzo[d]isothiazole (20.0 g, 118 mmol) was added in one portion and stirred for 24 hours. The reaction solution was quenched with water, extracted with ether and treated with excess 4 M HCl/dioxane. A pinkish-white precipitate was filtered off, suspended in water, basified with Na2CO3, extracted with ether, washed with water and brine, dried over sodium sulfate, filtered and concentrated to yellow solids (˜20 g) which were recrystallized from ethanol/water and dried in a vacuum oven at 60° C. for 3 hrs to give ethyl 3-aminobenzo[b]thiophene-2-carboxylate (19.9 g, 76% yield).
Quantity
46.2 mL
Type
reactant
Reaction Step One
Quantity
17.98 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
151 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Fluorobenzonitrile (0.61 g, 5 mmol), ethyl thioglycollate (0.60 g, 5 mmol) and NEt3 (1.52 g, 15 mmol) are stirred in DMSO (5 mL) at 100° C. under N2 for 3 h. The reaction mixture is poured onto ice-water (50 mL), and the solid is collected by suction filtration, rinsed with water, and air dried to give ethyl 3-aminobenzothiophene-2-carboxylate (0.78 g, 70%) as a grey-brown solid. 1H NMR (DMSO) δ8.14 (1H, d, J=7.7 Hz), 7.88 (1H, d, J=8.1 Hz), 7.50 (1H, dt, Jd=1.2 Hz, Jt=7.5 Hz), 7.39 (1H, dt, Jd=1.2 Hz, Jt=7.6 Hz), 7.17 (2H, brs), 4.26 (2H, q, J=7.1 Hz), 1.29 (3H, t, J=7.1 Hz).
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: How does Ethyl 3-aminobenzo[b]thiophene-2-carboxylate contribute to the development of a sensor for metal ions?

A1: Ethyl 3-aminobenzo[b]thiophene-2-carboxylate serves as a precursor for the synthesis of a Schiff base fluorescent sensor. [] The amine group on the benzothiophene scaffold allows for the formation of a Schiff base when reacted with an aldehyde. This Schiff base then acts as a ligand, selectively binding to specific metal ions like In3+ and Pb2+. This binding event triggers a change in the fluorescence properties of the sensor, allowing for the detection and quantification of these metal ions. []

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